N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-24(25-15-18(19-11-5-13-27-19)20-12-6-14-28-20)23-16-7-1-3-9-21(16)29-22-10-4-2-8-17(22)23/h1-14,18,23H,15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFUJABSHYMTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2,2-bis(furan-2-yl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond . The reaction conditions often include solvents like dichloromethane or dimethylformamide and may require heating to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions include furanone derivatives, alcohols, and substituted furans, which can further be utilized in various chemical and biological applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties due to the presence of furan and xanthene moieties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The furan rings can interact with biological macromolecules, leading to the disruption of cellular processes. The xanthene moiety may contribute to the compound’s ability to generate reactive oxygen species, which can induce oxidative stress in target cells .
Comparison with Similar Compounds
Structural Analogues of Xanthene-Carboxamide Derivatives
The compound shares its xanthene-carboxamide backbone with several derivatives, differing primarily in the substituents on the carboxamide nitrogen. Key analogs include:
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide (CAS 349117-06-2)
- Molecular Formula: C₁₇H₁₇NO₃
- Molecular Weight : 283.32 g/mol
- Substituent : Methoxyethyl group.
- Properties : Lower hydrophobicity (logP = 1.8) compared to the bis-furan analog, due to the polar methoxy group. The methoxyethyl chain may enhance water solubility but reduce membrane permeability .
Diisopropylaminoethyl Xanthene-9-carboxylate Methobromide
- Substituent: Diisopropylaminoethyl group with a bromide counterion.
- Application: Used in pharmaceutical contexts, likely as a charged species for ionic interactions.
N-(2-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxamide
- Substituent : Hydroxyethyl group with a keto modification on the xanthene ring.
- No data on applications are available .
Comparative Data Table
*Estimated based on substituent contributions.
Challenges in Comparative Analysis
- Data Gaps: Limited empirical data (e.g., solubility, stability, bioactivity) for the target compound necessitate extrapolation from structural analogs.
- Synthetic Complexity : The bis-furan substituent may introduce synthetic challenges, such as regioselectivity or purification hurdles, compared to simpler alkyl substituents .
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide is a synthetic compound that has recently gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates both furan and xanthene moieties, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2,2-bis(furan-2-yl)ethylamine. This reaction is facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions. Purification methods like recrystallization or chromatography are employed to achieve high purity of the final product.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . The presence of furan rings enhances its interaction with biological macromolecules, potentially leading to disruption of bacterial cell processes. Studies have shown that compounds with similar structures often target bacterial membranes or interfere with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties . The xanthene moiety may contribute to generating reactive oxygen species (ROS), which can induce oxidative stress in cancer cells, a mechanism often exploited in cancer therapy. Preliminary studies suggest that this compound may inhibit tumor growth in various cancer models by inducing apoptosis in malignant cells .
The proposed mechanism of action involves:
- Interaction with cellular targets : The furan and xanthene components may interact with specific enzymes or receptors involved in cell proliferation and survival.
- Induction of oxidative stress : The generation of ROS can lead to cellular damage and trigger apoptotic pathways in cancer cells.
- Disruption of bacterial cell integrity : By interacting with bacterial membranes, the compound may compromise their structural integrity, leading to cell death .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of xanthene compounds revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies using human cancer cell lines demonstrated that this compound could inhibit cell proliferation significantly. Apoptotic assays indicated an increase in apoptotic cells when treated with this compound compared to control groups. Further research is needed to elucidate the specific signaling pathways involved .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Remarks |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Unique dual functionality |
| N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide | Similar structure | Moderate antimicrobial | Lacks anticancer properties |
| N-aryl-3-(arylamino)-5-(furan derivatives) | Contains furan | Anticancer | Limited antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
